

Application Notes and Protocols for IM156 in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

IM156 (also known as Lixumistat or HL156A) is a potent and selective biguanide inhibitor of mitochondrial protein complex I (PC1) of the electron transport chain.[1][2][3] This inhibition of oxidative phosphorylation (OXPHOS) leads to cellular energy stress, activating AMP-activated protein kinase (AMPK), a master regulator of cellular metabolism.[1][4][5] Subsequent downstream effects include the inhibition of the mTOR signaling pathway, which plays a crucial role in cell growth and proliferation.[1][6] Preclinical studies have demonstrated the anti-cancer and anti-fibrotic activity of IM156 in a variety of in vitro and in vivo models, including those for pancreatic, glioblastoma, gastric, lymphoma, and lung cancers, as well as pulmonary fibrosis. [1][7][8]

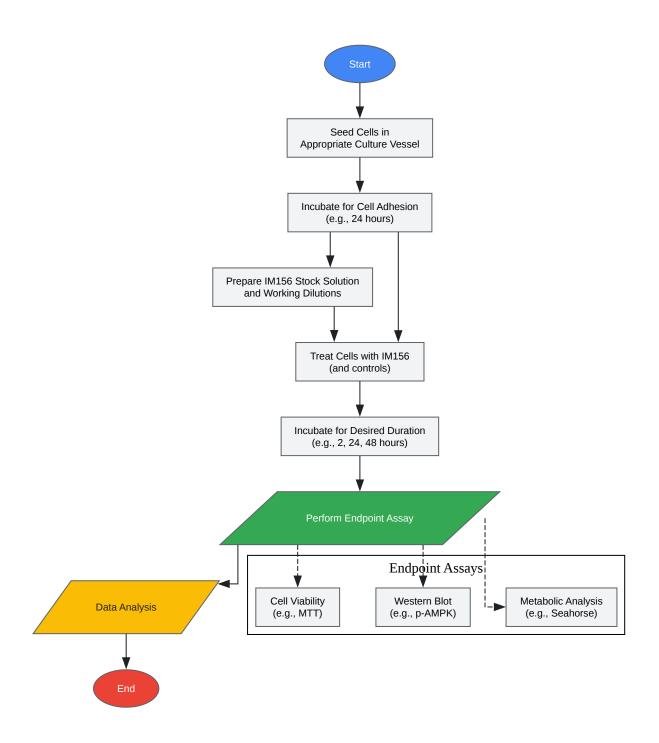
These application notes provide a summary of established concentrations and incubation times for IM156 in various cell lines and detailed protocols for key experimental assays.

Data Presentation

The following tables summarize the effective concentrations and incubation times of IM156 used in different cell culture applications.

Table 1: IM156 Concentration and Incubation Time in Various Cell Lines

Cell Line	Cell Type	Application	Concentrati on	Incubation Time	Outcome
WI-38	Human Pulmonary Fibroblast	Inhibition of TGF- β induced Oxygen Consumption Rate (OCR)	15 μM (pre- incubation)	2 hours	Inhibition of TGF- β induced increase in OCR
WI-38	Human Pulmonary Fibroblast	Inhibition of TGF- β induced Myofibroblast Differentiation	Concentratio n-dependent	24 hours (Collagen Deposition)48 hours (α-SMA Expression)	IC50 of 14.7 μM for OCR inhibition
Еµ-Мус+	Mouse Lymphoma	Cell Viability	EC50: 12 μM	48 hours	50% reduction in cell viability
FaDu	Human Oral Squamous Carcinoma	Cell Growth Inhibition	40 μΜ	24 hours	45% inhibition of cell growth
YD-10B	Human Oral Squamous Carcinoma	Cell Growth Inhibition	10-50 μΜ	24 hours	Concentratio n-dependent inhibition
FaDu, YD- 10B	Human Oral Squamous Carcinoma	Colony Formation Assay	Not specified	14 days	Dose- dependent reduction in colony formation
hTERT- immortalized	Human Renal Cyst Cells	Cell Viability	5 μΜ	24 hours	~25% reduction in cell viability
A549	Human Lung Carcinoma	Cell Viability	Up to 50 μM	Not specified	No effect on cell viability


from a major metabolite

Mandatory Visualizations Signaling Pathway of IM156

Caption: IM156 inhibits mitochondrial Protein Complex I, leading to AMPK activation and subsequent mTORC1 inhibition.

General Experimental Workflow for IM156 Treatment

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. First-in-human study of IM156, a novel potent biguanide oxidative phosphorylation (OXPHOS) inhibitor, in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. HL156A, an AMP-Activated Protein Kinase Activator, Inhibits Cyst Growth in Autosomal Dominant Polycystic Kidney Disease PMC [pmc.ncbi.nlm.nih.gov]
- 3. letswinpc.org [letswinpc.org]
- 4. IM156, a new AMPK activator, protects against polymicrobial sepsis PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Iron chelation inhibits mTORC1 signaling involving activation of AMPK and REDD1/Bnip3 pathways PMC [pmc.ncbi.nlm.nih.gov]
- 7. IM156 Cancer Metabolism and Drug Resistance Immunomet [immunomet.com]
- 8. ImmunoMet Therapeutics Announces First Patient Dosed in a Phase 1b Trial of IM156 in Pancreatic Cancer Immunomet [immunomet.com]
- To cite this document: BenchChem. [Application Notes and Protocols for IM156 in Cell Culture]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12421133#im156-cell-culture-concentration-and-incubation-time]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com